

Physicochemical Profiling: Electronic and Steric Dynamics

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Compound of Interest

Compound Name:	Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
CAS No.:	89586-15-2
Cat. No.:	B14390136

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The physicochemical behavior of substituted nitrobenzoates is governed primarily by the strong electron-withdrawing nature of the nitro group. The positioning of this group (ortho, meta, or para) relative to the carboxylic acid dictates the molecule's acidity (pKa) and its reactivity profile[1].

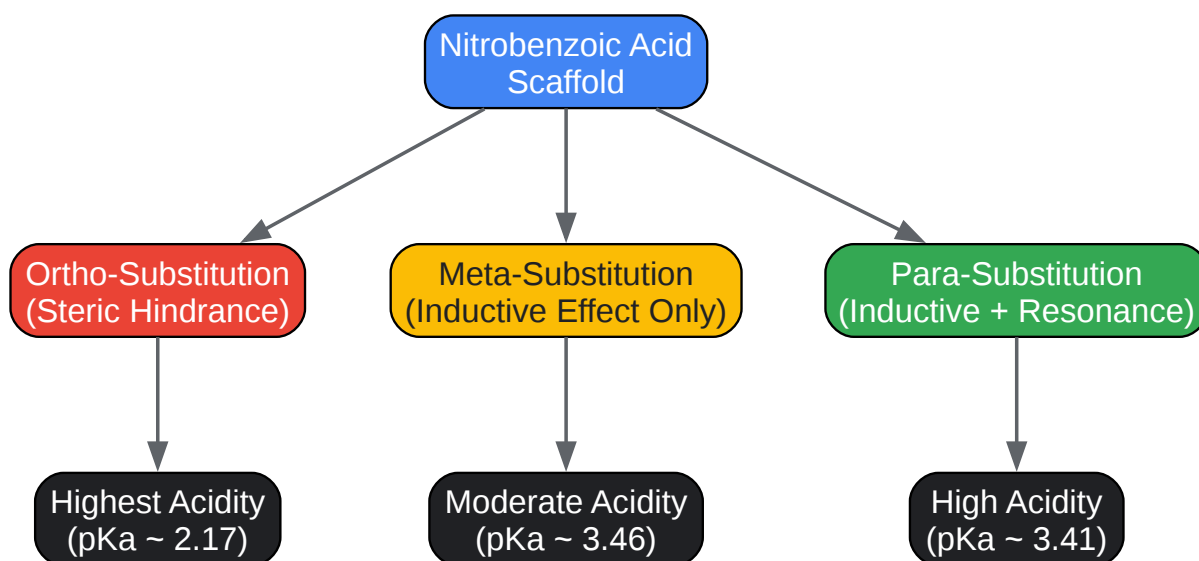
- The Ortho Effect: 2-Nitrobenzoic acid is significantly more acidic than its isomers[1]. The bulky nitro group at the ortho position forces the carboxylic acid group out of the plane of the aromatic ring. This steric hindrance disrupts the resonance between the carboxyl group and the ring, leading to a more stable carboxylate anion upon deprotonation by minimizing electron repulsion[1].
- Inductive vs. Resonance Effects: In 4-nitrobenzoic acid (para-isomer), the nitro group exerts both a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), effectively delocalizing the negative charge of the carboxylate anion[1]. Conversely, in 3-nitrobenzoic acid (meta-isomer), the resonance effect does not operate, leaving only the inductive effect to stabilize the anion[1].

- Multi-Substitution: Compounds like 3,5-dinitrobenzoic acid leverage the combined inductive effects of two meta-nitro groups, resulting in a highly acidic profile[2].

Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers

Compound	Substitution Position	pKa (Water, 25°C)	Melting Point (°C)	Primary Electronic Effect on Carboxylate
Benzoic Acid	Unsubstituted	4.20	122	N/A
2-Nitrobenzoic Acid	Ortho	~2.17	146–148	Steric hindrance (Ortho effect) + Inductive
3-Nitrobenzoic Acid	Meta	~3.46	139–141	Inductive (-I) only
4-Nitrobenzoic Acid	Para	~3.41	237–242	Inductive (-I) + Resonance (-M)
3,5-Dinitrobenzoic Acid	Di-Meta	~2.85	204–206	Strong combined Inductive (-I)

(Data synthesized from experimental pKa and property datasets[2],[1],[3])



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Fig 1: Logical relationship between nitro group positioning and resulting acidity.

Mechanistic Applications in Drug Discovery and Electroanalysis

Antimycobacterial Activity (Targeting DprE1) Substituted nitrobenzoates, particularly the 3,5-dinitrobenzoate derivatives, have demonstrated potent activity against *Mycobacterium tuberculosis*[4]. The mechanism of action is closely tied to the nitroaromatic moiety, which acts as a prodrug. In the mycobacterial cell, the nitro group is reduced by the FAD-dependent enzyme DprE1 (decaprenylphosphoryl- β -D-ribose 2'-epimerase), forming a reactive nitroso intermediate that covalently binds to a critical cysteine residue in the enzyme's active site[4]. This covalent inhibition halts the synthesis of arabinogalactan, a vital component of the mycobacterial cell wall. The high lipophilicity of esterified 3,5-dinitrobenzoates ensures excellent penetration through the lipid-rich mycobacterial envelope[4].

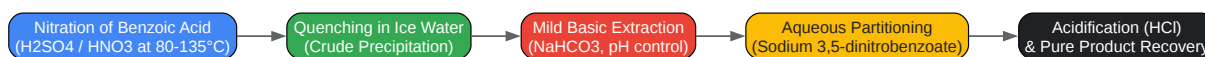
Nanostructured Electrocatalytic Platforms Beyond biological inhibition, the reducible nature of the nitro group makes substituted nitrobenzoates ideal for electroanalytical applications[5]. For instance, 4-(pyren-1-yl)-butyl-substituted nitrobenzoates can be synthesized to contain an adsorptive tail that interacts via π - π stacking with multi-walled carbon nanotubes (MWCNTs)[5]. When applied to a glassy carbon electrode, the nitro groups can be electrochemically reduced

to hydroxylamine moieties, generating an in situ electrocatalytic redox couple. This platform is highly effective for the amperometric determination of biomolecules like NADH, offering low limits of detection and excellent reproducibility[5].

Experimental Methodologies

Protocol 1: Synthesis and Selective Purification of 3,5-Dinitrobenzoic Acid This protocol details the nitration of benzoic acid. The causality behind the purification step relies on the specific pKa of the target molecule (2.85), allowing for selective deprotonation without degrading acid-sensitive ester byproducts[2],[6].

- **Nitration Reaction:** In a dry reaction vessel, dissolve 10 g of benzoic acid in 50 mL of concentrated sulfuric acid under continuous stirring.
- **Reagent Addition:** Heat the mixture to 60°C. Slowly add 15 mL of fuming nitric acid dropwise, ensuring the internal temperature does not exceed 85°C to prevent runaway oxidation[2].
- **Thermal Cycling:** Maintain the reaction at 80–85°C for 1 hour, increase to 100°C for 30 minutes, and finally ramp to 135°C for 2 hours to drive the second nitration to completion[2].
- **Precipitation:** Allow the mixture to cool slightly, then pour it over 500 g of crushed ice. The sudden drop in solubility will force the crude 3,5-dinitrobenzoic acid to precipitate[2].
- **Selective Mild Basic Extraction (Validation Step):** To separate the highly acidic 3,5-dinitrobenzoic acid from less acidic mononitrated impurities, dissolve the crude solid in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base like sodium bicarbonate (NaHCO₃). Because the pKa of 3,5-dinitrobenzoic acid is ~2.85, it will be readily deprotonated by bicarbonate and partition into the aqueous layer as a sodium salt[6].
- **Acidification and Recovery:** Acidify the aqueous layer with 1M HCl to precipitate the pure 3,5-dinitrobenzoic acid. Filter, wash with 50% ethanol, and dry under vacuum. Expected yield: ~70%[2].



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Fig 2: Step-by-step workflow for the synthesis and pKa-driven purification of 3,5-dinitrobenzoic acid.

Protocol 2: Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay To evaluate the biological efficacy of synthesized nitrobenzoate derivatives, a self-validating Resazurin Microtiter Assay (REMA) is employed. The use of resazurin provides a visual, colorimetric validation of cell viability.

- Compound Preparation: Dissolve the substituted nitrobenzoate derivative in DMSO to create a 10 mg/mL stock solution.
- Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).
- Inoculation: Add 100 μ L of *M. tuberculosis* inoculum (adjusted to an OD600 of 0.05) to each well. Include a positive control (e.g., Isoniazid) and a negative control (DMSO only).
- Incubation: Seal the plate and incubate at 37°C for 7 days.
- Colorimetric Validation: Add 30 μ L of a 0.02% resazurin solution to each well and incubate for an additional 24–48 hours.
- Data Interpretation: Viable mycobacteria will reduce the blue resazurin dye to a pink, fluorescent resorufin product. The MIC is defined as the lowest concentration of the nitrobenzoate compound that prevents the color change from blue to pink, indicating complete inhibition of mycobacterial growth.

References

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